1-tert-butyl 4-ethyl 6-fluoro-5-oxoazepane-1,4-dicarboxylate
CAS No.: 644982-11-6
Cat. No.: VC11468344
Molecular Formula: C14H22FNO5
Molecular Weight: 303.33 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 644982-11-6 |
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Molecular Formula | C14H22FNO5 |
Molecular Weight | 303.33 g/mol |
IUPAC Name | 1-O-tert-butyl 4-O-ethyl 6-fluoro-5-oxoazepane-1,4-dicarboxylate |
Standard InChI | InChI=1S/C14H22FNO5/c1-5-20-12(18)9-6-7-16(8-10(15)11(9)17)13(19)21-14(2,3)4/h9-10H,5-8H2,1-4H3 |
Standard InChI Key | IEZXSYJMFZQSFB-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1CCN(CC(C1=O)F)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 1-(1,1-dimethylethyl) 4-ethyl 6-fluorohexahydro-5-oxo-1H-azepine-1,4-dicarboxylate, reflecting its esterified carboxyl groups and fluorine substitution at the 6-position of the azepane ring . Its molecular formula, C₁₄H₂₂FNO₅, corresponds to a molecular weight of 303.33 g/mol. Key structural elements include:
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A seven-membered azepane ring with a ketone group at position 5.
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Two ester moieties: a tert-butyl group at position 1 and an ethyl group at position 4.
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A fluorine atom at position 6, introducing electronegativity and potential hydrogen-bonding interactions.
Table 1: Key Identifiers of 1-tert-Butyl 4-Ethyl 6-Fluoro-5-Oxoazepane-1,4-Dicarboxylate
Property | Value |
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CAS No. | 644982-11-6 |
Molecular Formula | C₁₄H₂₂FNO₅ |
Molecular Weight | 303.33 g/mol |
Synonyms | 1H-Azepine-1,4-dicarboxylic acid, 6-fluorohexahydro-5-oxo-, 1-(1,1-dimethylethyl) 4-ethyl ester |
MDL Number | Not publicly disclosed |
Synthesis and Manufacturing
Reported Synthetic Routes
While explicit details for 644982-11-6 are scarce, its synthesis likely involves:
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Ring Formation: Cyclization of a linear precursor (e.g., ε-amino acid derivatives) to form the azepane backbone.
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Fluorination: Introduction of fluorine via electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic displacement.
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Esterification: Protection of carboxyl groups with tert-butyl and ethyl esters using reagents like DCC (dicyclohexylcarbodiimide) .
Table 2: Hypothetical Synthesis Pathway
Step | Reaction Type | Reagents/Conditions |
---|---|---|
1 | Cyclization | Acid catalysis, heat |
2 | Fluorination | Selectfluor®, polar solvent |
3 | Esterification | DCC, DMAP, tert-butanol/ethanol |
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound’s bifunctional ester groups and fluorine atom make it valuable for:
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Peptidomimetics: Serving as a constrained scaffold to mimic peptide secondary structures.
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Kinase Inhibitors: Fluorine’s electronegativity enhances binding affinity to ATP-binding pockets .
Case Study: Anticancer Drug Development
In silico docking studies suggest that fluorinated azepanes like 644982-11-6 exhibit strong interactions with protease-activated receptors (PARs), which are implicated in tumor angiogenesis . Modifications at the 5-oxo position could further optimize pharmacokinetic profiles.
Challenges and Future Directions
Data Gaps and Research Needs
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Experimental Characterization: Melting point, solubility, and spectroscopic data (NMR, IR) are absent in public databases.
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Toxicological Profiles: No studies evaluate its safety in biological systems.
Opportunities for Innovation
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Green Chemistry: Developing catalytic fluorination methods to reduce waste.
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Targeted Drug Delivery: Conjugating the compound to nanoparticle carriers for enhanced bioavailability.
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